molecular formula C11H17BrN2O2S B14389378 2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide CAS No. 87975-33-5

2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide

Cat. No.: B14389378
CAS No.: 87975-33-5
M. Wt: 321.24 g/mol
InChI Key: CBANRNHPAXPOCM-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide is an organic compound that features a benzylamino group, a bromine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide typically involves multistep organic reactionsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK).

    Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted ethylamine derivatives.

    Oxidation: Products include benzylic alcohols and ketones.

    Reduction: Products include reduced amines and alcohols.

Scientific Research Applications

2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-1-chloro-N-ethylethane-1-sulfonamide
  • 2-(Benzylamino)-1-iodo-N-ethylethane-1-sulfonamide
  • 2-(Benzylamino)-1-fluoro-N-ethylethane-1-sulfonamide

Uniqueness

2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs . This makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

CAS No.

87975-33-5

Molecular Formula

C11H17BrN2O2S

Molecular Weight

321.24 g/mol

IUPAC Name

2-(benzylamino)-1-bromo-N-ethylethanesulfonamide

InChI

InChI=1S/C11H17BrN2O2S/c1-2-14-17(15,16)11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3

InChI Key

CBANRNHPAXPOCM-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(CNCC1=CC=CC=C1)Br

Origin of Product

United States

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